molecular formula C16H23NO B10839413 1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one

1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one

Cat. No.: B10839413
M. Wt: 245.36 g/mol
InChI Key: HHSYAWUBPBEDMP-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one is a synthetic compound belonging to the class of substituted cathinones. These compounds are structurally related to amphetamines and are known for their stimulant properties. The compound is characterized by a pyrrolidine ring attached to a pentanone chain, with a methylphenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine and a suitable ketone. One common method involves the use of ethylmagnesium bromide to add to 3-methylbenzaldehyde, forming 1-(3-methylphenyl)-1-propanol. This intermediate is then reacted with pyrrolidine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one involves its interaction with monoamine transporters. It acts as a substrate for these transporters, inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methylmethcathinone (3-MMC): A structural isomer of 1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, known for its stimulant properties.

    Mephedrone (4-MMC): Another substituted cathinone with similar stimulant effects.

    Methcathinone: A simpler cathinone derivative with stimulant properties.

Uniqueness

This compound is unique due to its specific structural features, including the pyrrolidine ring and the position of the methyl group on the phenyl ring. These structural differences can influence its pharmacological properties and its interaction with biological targets .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-(3-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C16H23NO/c1-3-7-15(17-10-4-5-11-17)16(18)14-9-6-8-13(2)12-14/h6,8-9,12,15H,3-5,7,10-11H2,1-2H3

InChI Key

HHSYAWUBPBEDMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=CC(=C1)C)N2CCCC2

Origin of Product

United States

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